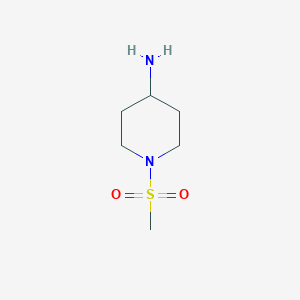

1-(Methylsulfonyl)piperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQSRSQNICPZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463302 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402927-97-3 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402927-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperidin-4-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in many biologically active molecules, and the presence of a methylsulfonyl group and a primary amine provides versatile points for chemical modification. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its hydrochloride salt, tailored for professionals in the field of chemical research and pharmaceutical development.

Chemical and Physical Properties

This compound is typically available as a solid, and its hydrochloride salt is readily soluble in water and other common solvents.[1] Key physicochemical properties are summarized in the tables below.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O₂S | [2] |

| Molecular Weight | 178.25 g/mol | [2] |

| Appearance | Solid | |

| CAS Number | 402927-97-3 | [3] |

| IUPAC Name | This compound | [2][3] |

| SMILES | CS(=O)(=O)N1CCC(CC1)N | [2][3] |

| InChI Key | FLQSRSQNICPZIH-UHFFFAOYSA-N | [2][3] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [4][5][6] |

| Molecular Weight | 214.71 g/mol | [5] |

| Appearance | Solid | [1] |

| Boiling Point | 328.3°C | [7] |

| Solubility | Easily soluble in water and other common solvents | [1] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1] |

| CAS Number | 651057-01-1 | [4][5][6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the protection of the 4-amino group of a piperidine derivative, followed by sulfonylation of the piperidine nitrogen, and subsequent deprotection. A common starting material is 4-aminopiperidine.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

This protocol outlines the deprotection of the Boc-protected intermediate to yield the final product.

Materials:

-

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Methanol (MeOH)

-

Polymer-supported bicarbonate resin (e.g., PL-HCO3 MP resin)

-

Water

Procedure:

-

Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).[8]

-

To the solution, add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA).[8]

-

Stir the reaction mixture at room temperature for 16 hours.[8]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[8]

-

Dilute the crude product with diethyl ether at 40°C.[8]

-

Collect the resulting precipitate by filtration, wash it with water, and dry it.[8]

-

Dissolve the dried product in methanol (MeOH).[8]

-

Add a polymer-supported bicarbonate resin to the methanol solution and stir the suspension for several minutes.[8]

-

Remove the resin by filtration.[8]

-

Remove the solvent from the filtrate by distillation under reduced pressure to yield 1-methylsulfonyl-piperidin-4-ylamine.[8]

Expected Yield: Approximately 4.00 g (99%).[8] Analysis: The product can be characterized by ESI-MS, with an expected [M+H]⁺ peak at m/z 179.[8]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. The piperidine moiety often serves as a scaffold to correctly orient functional groups for optimal binding to the target protein, while the primary amine provides a convenient handle for further chemical elaboration.

Role as a Building Block in Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[9][10][11] Several inhibitors targeting kinases within this pathway have been developed, and derivatives of this compound have been investigated as components of these inhibitors.

For instance, this compound is a key fragment in the synthesis of the CDK inhibitor Ebvaciclib (PF-06873600), which has been investigated in clinical trials for cancer treatment.[12] The synthesis of such complex molecules often involves the coupling of the this compound core with other heterocyclic systems.

Illustrative Synthetic Application: Pathway to a Kinase Inhibitor Core

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Safety and Handling

While this compound hydrochloride is generally considered relatively safe under proper handling conditions, it is a chemical substance that may pose health and environmental risks.[1] It is essential to follow appropriate safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Always refer to the relevant safety data sheets (SDS) and adhere to local safety regulations when handling this compound in a laboratory or industrial setting.[1]

Conclusion

This compound is a key synthetic intermediate with significant applications in the field of drug discovery and development. Its versatile structure allows for the creation of a diverse range of complex molecules, particularly kinase inhibitors for cancer therapy. This guide provides essential information on its chemical properties, a detailed synthetic protocol, and insights into its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. biosynce.com [biosynce.com]

- 2. Buy this compound | 402927-97-3 [smolecule.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1stsci.com [1stsci.com]

- 5. Buy this compound hydrochloride | 651057-01-1 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. This compound hydrochloride [myskinrecipes.com]

- 8. This compound | 402927-97-3 [chemicalbook.com]

- 9. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. medchemexpress.com [medchemexpress.com]

Elucidation of the Chemical Structure of 1-(Methylsulfonyl)piperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(methylsulfonyl)piperidin-4-amine, a key building block in medicinal chemistry and drug discovery. This document outlines the chemical identity, synthesis, and detailed spectroscopic analysis of the title compound, presenting data in a clear and accessible format for researchers and professionals in the field.

Chemical Identity

This compound is a saturated heterocyclic compound containing a piperidine ring N-substituted with a methylsulfonyl group and bearing a primary amine at the 4-position. It is also referred to as 4-amino-1-(methylsulfonyl)piperidine. The compound can exist as a free base or as a salt, most commonly the hydrochloride salt.

Table 1: Chemical Identifiers and Properties

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 402927-97-3[1] | 651057-01-1[2] |

| Molecular Formula | C6H14N2O2S[3] | C6H15ClN2O2S[2] |

| Molecular Weight | 178.25 g/mol [3] | 214.71 g/mol [2] |

| Chemical Structure |

|

|

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the sulfonylation of a piperidine precursor. A detailed experimental protocol for its preparation from a protected starting material is described below.

Experimental Protocol: Synthesis from tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

A general and high-yielding procedure involves the deprotection of a Boc-protected amine precursor.[1]

Reaction Scheme:

Materials and Reagents:

-

tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Methanol (MeOH)

-

Polymer-supported bicarbonate resin (e.g., PL-HCO3 MP resin)

Procedure:

-

Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dilute the crude product with diethyl ether at 40°C.

-

Collect the resulting precipitate by filtration and wash with water.

-

Dry the solid product.

-

Dissolve the dried product in methanol.

-

Add a polymer-supported bicarbonate resin and stir the suspension for several minutes to neutralize any remaining acid.

-

Filter to remove the resin.

-

Remove the solvent from the filtrate under reduced pressure to yield 1-(methylsulfonyl)piperidin-4-ylamine.

Results:

This procedure has been reported to yield the final product in 99% yield.[1]

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound.

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Assignment |

| ESI-MS | Positive | 179 | [M+H]+ |

The observed mass-to-charge ratio of 179 in the positive ion mode corresponds to the protonated molecule of this compound (calculated exact mass for [C6H15N2O2S]+ is 179.0854), confirming the molecular weight of the compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (axial) | ~2.9 - 3.1 | m | - | 2H |

| H-2, H-6 (equatorial) | ~3.7 - 3.9 | m | - | 2H |

| H-3, H-5 (axial) | ~1.3 - 1.5 | m | - | 2H |

| H-3, H-5 (equatorial) | ~1.9 - 2.1 | m | - | 2H |

| H-4 (methine) | ~2.6 - 2.8 | m | - | 1H |

| -NH2 | ~1.5 - 2.5 | br s | - | 2H |

| -SO2CH3 | ~2.8 | s | - | 3H |

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 | ~45 - 50 |

| C-3, C-5 | ~30 - 35 |

| C-4 | ~48 - 52 |

| -SO2CH3 | ~35 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1350 - 1320 | Strong | S=O stretch (asymmetric, sulfonamide) |

| 1160 - 1130 | Strong | S=O stretch (symmetric, sulfonamide) |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of a reliable synthetic route and comprehensive spectroscopic analysis. The mass spectrometry data validates the molecular weight, while NMR and IR spectroscopy (based on established principles) confirm the connectivity of the atoms and the presence of the key functional groups—a piperidine ring, a methylsulfonyl group, and a primary amine. This technical guide provides the essential data and methodologies for the synthesis and characterization of this important chemical entity for its application in research and development.

References

1-(Methylsulfonyl)piperidin-4-amine molecular weight and formula

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a compound of interest in pharmaceutical and chemical research. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is an organic compound featuring a piperidine ring, which is a six-membered nitrogen-containing heterocycle.[1] The key functional groups are a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position of the ring.[1][2] This compound can be utilized as a building block in organic synthesis for creating more complex molecules.[2][3] It is often of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in many pharmaceuticals.[1]

The compound is available as a free base and more commonly as a hydrochloride salt. The presence of the hydrochloride salt can improve the compound's solubility and stability for research applications.[2]

Molecular Data

The fundamental molecular characteristics of this compound and its hydrochloride salt are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₁₄N₂O₂S | 178.25 |

| This compound HCl | C₆H₁₅ClN₂O₂S | 214.71 |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common synthetic approaches.

Synthesis via Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of piperidin-4-amine with methylsulfonyl chloride.

-

Reaction: The primary synthetic route involves the direct sulfonylation of piperidin-4-amine with methylsulfonyl chloride under controlled basic conditions.[1]

-

Mechanism: The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the piperidin-4-amine attacks the electrophilic sulfur atom of the methylsulfonyl chloride.[1]

-

Critical Parameters: It is crucial to maintain anhydrous (dry) conditions throughout the reaction to prevent the hydrolysis of the highly reactive methylsulfonyl chloride reagent.[1] A suitable base is required to neutralize the HCl generated during the reaction.

Synthesis via Deprotection of a Boc-Protected Precursor

This protocol describes the synthesis starting from a Boc-protected amine, which is a common strategy in multi-step organic synthesis.

-

Starting Material: Tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate.[6]

-

Procedure:

-

Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).[6]

-

Add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA) to the solution.[6]

-

Stir the reaction mixture at room temperature for 16 hours.[6]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[6]

-

Dilute the crude product with diethyl ether at 40 °C, and collect the resulting precipitate by filtration.[6]

-

Wash the precipitate with water and dry it.[6]

-

Dissolve the dried product in methanol (MeOH) and add polymer-loaded bicarbonate resin. Stir the suspension for several minutes to neutralize any remaining acid.[6]

-

Remove the resin by filtration, and remove the solvent by distillation under reduced pressure to yield the final product, 1-(methylsulfonyl)piperidin-4-ylamine.[6]

-

Logical Workflow: Synthesis Pathway

The following diagram illustrates a generalized synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Applications in Research

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Research: It is used as a building block for the synthesis of novel therapeutic agents.[2] Its structure is a potential scaffold for developing new drugs, particularly those targeting metabolic disorders.[1]

-

Chemical Biology: The compound can be used in studies investigating the interactions of small molecules with biological targets such as enzymes or receptors.[1][2]

-

Organic Synthesis: Its functional groups allow for further chemical transformations, enabling the creation of more complex and novel compounds for various research applications.[2]

References

Technical Guide: 1-(Methylsulfonyl)piperidin-4-amine (CAS 402927-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Methylsulfonyl)piperidin-4-amine, a key building block in medicinal chemistry. This document consolidates essential data on its physicochemical properties, detailed synthesis protocols, and its significant applications in the development of targeted therapeutics, particularly in oncology and immunology.

Physicochemical Properties

This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and an amine group at the 4-position. Its hydrochloride salt is also commonly used in synthesis.[1][2]

| Property | Value | Source |

| CAS Number | 402927-97-3 | [3] |

| Molecular Formula | C₆H₁₄N₂O₂S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | CS(=O)(=O)N1CCC(CC1)N | [3] |

| Storage Conditions | 2-8°C | [3] |

| Appearance | Solid | [2] |

| Solubility | Readily soluble in water and other common solvents (as hydrochloride salt) | [2] |

| Property (Hydrochloride Salt) | Value | Source |

| CAS Number | 651057-01-1 | [1] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [1] |

| Molecular Weight | 214.71 g/mol | [1] |

| IUPAC Name | 1-methylsulfonylpiperidin-4-amine;hydrochloride | [1] |

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been reported. The choice of method may depend on the starting materials and desired scale.

Protocol 1: Deprotection of a Boc-Protected Precursor

This method involves the removal of a tert-butyloxycarbonyl (Boc) protecting group from a precursor to yield the final amine. This is a common strategy in multi-step organic synthesis.

Experimental Protocol:

-

Dissolution: Dissolve 6.30 g (22.63 mmol) of tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate in 74 mL of dichloromethane (DCM).

-

Acid Addition: Add 17.4 mL (226 mmol) of trifluoroacetic acid (TFA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Work-up: Dilute the crude product with diethyl ether at 40°C.

-

Filtration: Collect the resulting precipitate by filtration and wash it with water, then dry.

-

Purification: Dissolve the dried product in methanol (MeOH). Add polymer-loaded bicarbonate (PL-HCO3 MP resin) and stir the suspension for several minutes.

-

Final Isolation: Remove the resin by filtration and distill the solvent under reduced pressure to obtain 4.00 g of 1-(methylsulfonyl)piperidin-4-ylamine.[4]

Protocol 2: Direct Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of piperidin-4-amine with methylsulfonyl chloride in the presence of a base. This is a more direct route, though optimization of reaction conditions is crucial.

General Experimental Protocol:

-

Dissolution: Prepare a solution of the starting amine (e.g., piperidin-4-amine) in dichloromethane (30 mL).

-

Reagent Addition: Add an equivalent amount of methylsulfonyl chloride to the solution.

-

Base Addition: After 10 minutes, introduce triethylamine (1.2 equivalents) into the solution.

-

Reaction: Allow the reaction to proceed for 30 minutes.

-

Washing: Sequentially wash the solution with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product.[5]

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents. Its structural features, including the piperidine scaffold, are prevalent in many pharmaceuticals.[1]

Intermediate for CDK2/4/6 Inhibitors

This compound is a key reactant in the synthesis of pyridopyrimidinone derivatives that act as inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6.[6] These kinases are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6]

Example Synthetic Step:

A mixture of a dichloropyrimidine derivative, this compound (5.34 g, 24.9 mmol), and diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) is stirred at 65°C for 18 hours to produce a key intermediate in the synthesis of a CDK2/4/6 inhibitor.

The inhibition of CDK4/6, in particular, has shown significant clinical efficacy in hormone receptor-positive breast cancer.

Intermediate for PTPN2/N1 Inhibitors

The compound is also utilized in the synthesis of inhibitors targeting Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1). These phosphatases are crucial negative regulators of immune signaling pathways.[7][8][9] Their inhibition can enhance anti-tumor immunity by promoting the function of T cells and natural killer cells through the JAK-STAT signaling pathway.[9] The development of potent, orally bioavailable PTPN2/N1 inhibitors represents a promising new strategy for cancer immunotherapy, especially for tumors resistant to existing checkpoint inhibitors.[9]

Safety and Handling

While specific safety data for this compound is not extensively published, it should be handled with standard laboratory precautions.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2] Refer to the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound (CAS 402927-97-3) is a valuable and versatile building block for drug discovery and development. Its utility as a key intermediate in the synthesis of potent inhibitors for critical oncology and immunotherapy targets, such as CDK4/6 and PTPN2/N1, underscores its importance in modern medicinal chemistry. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further research and development of novel therapeutics.

References

- 1. Buy this compound hydrochloride | 651057-01-1 [smolecule.com]

- 2. biosynce.com [biosynce.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 402927-97-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Insilico Medicine develops novel PTPN2/N1 inhibitor for cancer immunotherapy using generative AI | EurekAlert! [eurekalert.org]

- 8. researchgate.net [researchgate.net]

- 9. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(Methylsulfonyl)piperidin-4-amine in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-(methylsulfonyl)piperidin-4-amine itself has not been extensively documented for specific biological activities, its true significance in the pharmaceutical landscape lies in its role as a versatile and crucial building block for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide delves into the biological activities of key derivatives of this compound, highlighting their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate. The strategic incorporation of the this compound moiety has proven instrumental in the development of inhibitors targeting critical proteins implicated in cancer and inflammatory diseases.

Core Biological Activities of Derivatives

Derivatives of this compound have demonstrated significant inhibitory activity against several key protein targets. These activities are summarized in the table below, providing a comparative overview of their potency and selectivity.

| Derivative Name/Identifier | Target(s) | Assay Type | Quantitative Data | Reference |

| PF-06873600 (Ebvaciclib) | CDK2 | Biochemical Assay | Ki = 0.09 nM | [1] |

| CDK4 | Biochemical Assay | Ki = 1.2 nM | [2] | |

| CDK6 | Biochemical Assay | Ki = 0.16 nM | [1] | |

| AZ20 | ATR | Cell-free Kinase Assay | IC50 = 5 nM | [2] |

| mTOR | Cell-free Kinase Assay | IC50 = 38 nM | [2] | |

| CYH33 | PI3Kα | Biochemical Assay | IC50 = 5.9 nM | |

| Derivative 12l | V600E-BRAF | Enzyme Assay | IC50 = 0.49 µM | |

| Derivative 12i | V600E-BRAF | Enzyme Assay | IC50 = 0.53 µM | |

| Derivative 12e | V600E-BRAF | Enzyme Assay | IC50 = 0.62 µM |

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and inflammation.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many cancers.[3] Derivatives such as CYH33, a selective PI3Kα inhibitor, act by blocking the phosphorylation of PIP2 to PIP3, a critical step in the activation of AKT and downstream signaling.

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a PI3Kα inhibitor derivative.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and tissue homeostasis.[4] Aberrant activation of this pathway is linked to the development of various cancers.[4] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a cascade that leads to the activation of Gli transcription factors.

Caption: Simplified Hedgehog signaling pathway illustrating the point of intervention for SMO antagonists.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common workflow for determining the in vitro potency of an inhibitor against a specific kinase.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation : Prepare stock solutions of the kinase, substrate (e.g., a specific peptide), ATP, and assay buffer. The test compound, a derivative of this compound, is serially diluted to various concentrations.

-

Assay Reaction : In a multi-well plate, the kinase, substrate, and test compound are combined and pre-incubated. The kinase reaction is initiated by the addition of ATP.

-

Detection : After a defined incubation period, the reaction is stopped, and the signal is detected. Common detection methods include luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated substrate.

-

Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Western Blot for Target Engagement

This method is used to confirm that the inhibitor engages its target within a cellular context and affects downstream signaling.

Methodology:

-

Cell Culture and Treatment : Cancer cell lines with the target of interest are cultured and treated with varying concentrations of the test compound for a specified duration.

-

Protein Extraction : Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein and the total target protein. A loading control (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis : The intensity of the bands corresponding to the phosphorylated and total protein is quantified to determine the effect of the inhibitor on target phosphorylation.

Conclusion

The this compound scaffold is a highly valuable pharmacophore in the design of targeted therapies. Its derivatives have demonstrated potent and selective inhibition of key proteins in major signaling pathways implicated in cancer and inflammation. The data and methodologies presented in this guide underscore the importance of this chemical moiety in contemporary drug discovery and provide a foundational resource for researchers in the field. Further exploration and modification of this scaffold hold significant promise for the development of next-generation therapeutics.

References

- 1. protocols.io [protocols.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI 3-キナーゼHTRF®アッセイ、384ウェル The PI 3-Kinase HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. This pack size has a screening capacity of 1 plate. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Therapeutic Potential of the 1-(Methylsulfonyl)piperidin-4-amine Scaffold

Abstract

The 1-(methylsulfonyl)piperidin-4-amine moiety has emerged as a "privileged scaffold" in modern medicinal chemistry. While not therapeutically active on its own, its incorporation into more complex molecular architectures has been instrumental in the development of highly selective and potent inhibitors of key pathological targets. This technical guide provides an in-depth analysis of the therapeutic targets made accessible by this versatile chemical building block. We will explore its role in the synthesis of groundbreaking therapies, with a primary focus on kinase inhibitors such as those targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs). Furthermore, this guide will detail the experimental workflows and protocols necessary for the identification, validation, and characterization of novel drug candidates derived from this scaffold, offering researchers and drug development professionals a comprehensive resource for leveraging its full potential.

Part 1: The this compound Scaffold: A Foundation for Therapeutic Innovation

This compound is an organic compound featuring a piperidine ring, a common scaffold in many pharmaceuticals, substituted with a methylsulfonyl group and an amine.[1] Its molecular formula is C₆H₁₄N₂O₂S, and it has a molecular weight of approximately 178.25 g/mol .[1] The presence of the methylsulfonyl group enhances its unique chemical properties, including solubility and reactivity.[1] This compound is frequently used in pharmaceutical chemistry and medicinal research as a building block for creating more complex molecules with desired biological activities.[2]

The synthesis of this compound hydrochloride typically involves a multi-step process starting with piperidine.[2] The methylsulfonyl group is introduced via sulfonylation using reagents like methylsulfonyl chloride, and the amine functionality is added through methods such as reductive amination.[2]

Its significance lies in its role as a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets with high affinity. The piperidine ring provides a rigid, three-dimensional structure that can be readily functionalized, while the methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to both potency and selectivity. The primary amine serves as a crucial handle for synthetic elaboration, allowing for the attachment of various pharmacophoric groups.

Part 2: Key Therapeutic Target Classes Accessible Through the this compound Scaffold

The true therapeutic potential of this compound is realized in the final drug molecules it helps to create. Several classes of high-value therapeutic targets have been successfully modulated by compounds incorporating this scaffold.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[3][4] It plays a vital role in the development, maturation, proliferation, and survival of B-cells.[3][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[6][7] Consequently, BTK has become a major target for drug development.[3]

The this compound scaffold is a key structural feature in several approved and clinical-stage BTK inhibitors. For instance, in the second-generation BTK inhibitor Zanubrutinib (Brukinsa®) , this moiety is part of the solvent-exposed region of the molecule, contributing to its pharmacokinetic properties and enabling the specific interactions required for potent and selective inhibition of BTK.[8][9] These second-generation inhibitors, including acalabrutinib and zanubrutinib, were designed to have fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[8][10]

Mechanism of Action: BTK inhibitors containing this scaffold typically function as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[4][5] This covalent modification permanently inactivates the enzyme, leading to a sustained blockade of BCR signaling and subsequent apoptosis of malignant B-cells.[4]

References

- 1. Buy this compound | 402927-97-3 [smolecule.com]

- 2. Buy this compound hydrochloride | 651057-01-1 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 9. medkoo.com [medkoo.com]

- 10. mdpi.com [mdpi.com]

1-(Methylsulfonyl)piperidin-4-amine hydrochloride salt properties

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride Salt

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in the field of drug discovery and development.[1][2] Characterized by a piperidine ring substituted with a methylsulfonyl group at the 1-position and an amine group at the 4-position, this molecule offers a unique combination of structural rigidity, functional group diversity, and favorable physicochemical properties.[3] Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a wide range of synthetic transformations and biological screening protocols.

The strategic placement of the primary amine and the polar, aprotic methylsulfonyl group makes this compound a key intermediate for creating diverse libraries of molecules.[2] The piperidine core is a prevalent motif in many approved drugs due to its ability to confer improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic liability. This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this compound hydrochloride for researchers and professionals in the pharmaceutical and chemical sciences.

Caption: Chemical structure of this compound Hydrochloride.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical and physical characteristics. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 651057-01-1 | [1][2] |

| Molecular Formula | C₆H₁₅ClN₂O₂S | [3][4][5] |

| Molecular Weight | 214.71 g/mol | [2][3] |

| IUPAC Name | This compound hydrochloride | [6] |

| SMILES | CS(=O)(=O)N1CCC(CC1)N.Cl | [4] |

| Boiling Point | 328.3°C (predicted) | [2] |

| Purity | Typically >95-98% | [1][4][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Storage Conditions | Room temperature, sealed in a dry environment | [2] |

Synthesis and Purification Protocol

The synthesis of this compound hydrochloride is typically achieved through a multi-step process starting from readily available piperidine derivatives. The core of the synthesis involves the strategic introduction of the methylsulfonyl group onto the piperidine nitrogen, followed by the formation or deprotection of the 4-amino group.[3]

Rationale of the Synthetic Approach

The common synthetic route leverages the nucleophilicity of the piperidine nitrogen. The process begins with a protected 4-aminopiperidine, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the amine. The secondary amine of the piperidine ring is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The final step involves the acidic removal of the Boc protecting group, which concurrently forms the desired hydrochloride salt. This method is efficient and provides high yields of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method based on standard organic chemistry principles for sulfonamide formation and deprotection.

Step 1: Sulfonylation of Boc-4-aminopiperidine

-

To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in dichloromethane (DCM, ~0.2 M) at 0°C, add triethylamine (1.2 equivalents).

-

Slowly add a solution of methylsulfonyl chloride (1.1 equivalents) in DCM dropwise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of NaHCO₃, and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used directly in the next step.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl (3-4 equivalents) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the removal of the Boc group by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield this compound hydrochloride.

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound hydrochloride serves as a versatile intermediate for synthesizing a wide array of biologically active molecules.[2][3] Its structural features are highly sought after for developing drugs targeting various conditions, from neurological disorders to inflammatory diseases.[2]

-

Scaffold for CNS-Active Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). The 4-amino group provides a convenient attachment point for building out molecular complexity, while the N-methylsulfonyl group can modulate polarity and form hydrogen bonds, influencing properties like cell permeability and target engagement. Piperidine derivatives have shown potential as antidepressants and analgesics.[3][8]

-

Building Block for Kinase and Enzyme Inhibitors: The primary amine can be functionalized to form amides, ureas, or sulfonamides, which are common pharmacophores in kinase inhibitors. The methylsulfonyl group acts as a strong hydrogen bond acceptor, which can be crucial for binding to the hinge region or other key pockets of protein kinases. This makes the compound a valuable starting material for developing treatments for cancer or inflammatory diseases.[2]

-

Ligand Design and Chemical Biology: In fundamental research, the compound is used to design specific ligands for probing the function of enzymes and receptors.[3] The defined stereochemistry and functional group presentation allow for systematic exploration of structure-activity relationships (SAR). Its potential for use in creating chemical biology tools, such as fluorescently tagged probes, allows for the investigation of cellular processes and protein-ligand interactions.[3] For instance, related piperidine-containing scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]

Caption: Key application areas for the title compound in research.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound hydrochloride. The following guidelines are compiled from available safety information.[1][10][11][12]

| Guideline | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). | [1][10][11] |

| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, mist, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [1][11][12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [10][11] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | [10] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature away from incompatible materials like strong oxidizing agents. | [2][14][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |

References

- 1. biosynce.com [biosynce.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. Buy this compound hydrochloride | 651057-01-1 [smolecule.com]

- 4. 1stsci.com [1stsci.com]

- 5. 1-Methanesulfonylpiperidin-4-amine hydrochloride | C6H15ClN2O2S | CID 17221636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

- 8. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

In-Depth Technical Guide: Safety and Handling of 1-(Methylsulfonyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(Methylsulfonyl)piperidin-4-amine, a key intermediate in pharmaceutical synthesis. The information is intended for professionals in research and drug development who may handle this compound.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 402927-97-3 | [1] |

| Molecular Formula | C6H14N2O2S | [1] |

| Molecular Weight | 178.25 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Synonyms | 4-Amino-1-(methylsulfonyl)piperidine, 1-(Methylsulfonyl)-4-piperidinamine | [1] |

Hazard Identification and Classification

GHS Hazard Classification (based on available data for the hydrochloride salt): [2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)

Hazard Pictograms:

Signal Word: Warning

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the safety of laboratory personnel.[3]

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[4]

-

Ensure safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE): [3][4]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices: [4]

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage: [5]

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 3.[4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material using a method that does not generate dust.[4]

Reactivity and Stability

-

Reactivity: The amino group can act as a nucleophile.[2]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[5]

Biological Significance and Potential Signaling Pathways

This compound is a crucial building block in the synthesis of the investigational drug Ebvaciclib (PF-06873600) .[6] Ebvaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6.[7]

CDK Signaling Pathway and the Role of Ebvaciclib:

The cell cycle is a tightly regulated process controlled by CDKs and their regulatory partners, cyclins. Dysregulation of the cell cycle is a hallmark of cancer. Ebvaciclib, by inhibiting CDK2, CDK4, and CDK6, can arrest the cell cycle progression, leading to an induction of apoptosis and inhibition of tumor cell proliferation.[6][7] The synthesis of Ebvaciclib from this compound underscores the importance of this intermediate in the development of targeted cancer therapies.

While the direct biological activity of this compound is not extensively documented, its structural motif is found in various biologically active compounds. For instance, piperidine derivatives are known to interact with a wide range of biological targets.[8] Furthermore, compounds with similar structures have been investigated as inhibitors of the Hedgehog signaling pathway, another important pathway in developmental biology and cancer.[9][10]

Experimental Protocols and Workflows

General Handling Protocol for Amine Compounds

This protocol outlines a general procedure for safely handling solid amine compounds like this compound in a research laboratory.

Caption: General workflow for safely handling solid amine compounds.

Logical Relationship of Safety Measures

This diagram illustrates the hierarchical approach to ensuring safety when working with hazardous chemicals.

Caption: Hierarchy of controls for chemical safety.

Synthesis and Purification

This compound can be synthesized from tert-butyl (1-methylsulfonyl-piperidin-4-yl)-carbamate by deprotection using trifluoroacetic acid in dichloromethane.[1] The crude product can be purified by dissolving it in methanol, treating it with a polymer-supported bicarbonate resin to remove acidic impurities, followed by filtration and removal of the solvent under reduced pressure.[1]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[4] Contaminated packaging should be treated as the chemical itself.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Researchers should always consult the most up-to-date safety information and adhere to all applicable safety regulations.

References

- 1. This compound | 402927-97-3 [chemicalbook.com]

- 2. Buy this compound hydrochloride | 651057-01-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. fishersci.com [fishersci.com]

- 6. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 10. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

The Strategic Intermediate: A Technical Guide to 1-(Methylsulfonyl)piperidin-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperidin-4-amine is a key building block in modern medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Quantitative data for representative final compounds derived from this intermediate are presented, alongside workflow diagrams to illustrate its role in drug discovery pipelines.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The precise origin and initial discovery of this compound are not extensively documented in the scientific literature, suggesting its emergence as a valuable synthetic intermediate driven by the practical needs of medicinal chemists. Its history is therefore best understood through its application as a versatile scaffold in the construction of biologically active molecules. The piperidine ring is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The addition of a methylsulfonyl group at the 1-position and an amine at the 4-position provides two key points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The methylsulfonyl group is a polar, aprotic, and metabolically stable moiety that can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The primary amine at the 4-position serves as a crucial nucleophile, enabling the formation of amides, sulfonamides, and other functional groups, thereby facilitating the linkage of the piperidine core to other pharmacophoric elements. This combination of features makes this compound a sought-after intermediate in the synthesis of compounds for a variety of therapeutic targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 402927-97-3 | 651057-01-1[1] |

| Molecular Formula | C6H14N2O2S | C6H15ClN2O2S[1] |

| Molecular Weight | 178.25 g/mol | 214.71 g/mol [1] |

| IUPAC Name | This compound | This compound;hydrochloride |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route often depends on the starting materials available and the desired scale of the synthesis.

Route 1: Direct Sulfonylation of Piperidin-4-amine

This method involves the direct reaction of commercially available piperidin-4-amine with methanesulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of piperidin-4-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).

-

Sulfonylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methanesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

Route 2: Synthesis via a Boc-Protected Intermediate

This route utilizes a tert-butyloxycarbonyl (Boc) protecting group for the 4-amino group, which can be advantageous for certain multi-step syntheses.

Step 1: Boc-Protection of 4-Aminopiperidine

-

Reaction Setup: Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

-

Boc-Protection: Add di-tert-butyl dicarbonate (Boc)2O (1.0 eq) to the solution. Adjust the pH to 8-9 with an aqueous base like sodium hydroxide.

-

Reaction and Isolation: Stir the mixture at room temperature for 8-10 hours. After the reaction is complete, adjust the pH to neutral and extract the product with an organic solvent like dichloromethane. Dry the organic layer and concentrate to obtain tert-butyl (piperidin-4-yl)carbamate.

Step 2: Methanesulfonylation of Boc-Protected Piperidine

-

Reaction Setup: Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.

-

Sulfonylation: Cool the mixture to 0 °C and add methanesulfonyl chloride (1.1 eq) dropwise.

-

Reaction and Work-up: Allow the reaction to stir at room temperature until completion. Wash the reaction mixture with water and brine, then dry and concentrate the organic layer to yield tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

Step 3: Boc-Deprotection

-

Deprotection Reaction: Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as dichloromethane.[2] Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.[2]

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for 1-4 hours until the deprotection is complete as monitored by TLC or LC-MS.[2] Remove the solvent and excess TFA under reduced pressure.

-

Isolation: The product can be isolated as the trifluoroacetate salt or neutralized with a base and purified by chromatography or crystallization to yield this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility is particularly evident in the development of kinase inhibitors and GPCR modulators.

Kinase Inhibitors

The piperidine scaffold can be used to orient functional groups in a way that allows for specific interactions with the ATP-binding site or allosteric pockets of kinases. The methylsulfonyl group can contribute to binding through hydrogen bonding, while the amine provides a point of attachment for larger, more complex moieties that can confer selectivity and potency. For example, derivatives of this compound have been explored in the synthesis of inhibitors for various kinases involved in oncology and inflammatory diseases.

GPCR Modulators

GPCRs are a major class of drug targets, and piperidine-containing compounds have a long history as effective modulators of these receptors. The structural features of this compound allow for its incorporation into ligands that can target various GPCRs, including those for neurotransmitters and chemokines. For instance, the aminopiperidine core is a common feature in antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammatory conditions.

Quantitative Data Presentation

While direct biological data for this compound is not widely reported, its value is demonstrated by the potent biological activity of the final compounds synthesized using this intermediate. Table 2 summarizes representative data for a CXCR4 modulator synthesized from a similar aminopiperidine derivative, illustrating the utility of this scaffold.

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| Z7R | CXCR4 | Chemotaxis Inhibition | 1.25 | [3] |

Note: Z7R is a novel compound designed and synthesized with a nanomolar affinity for CXCR4, demonstrating the potential of aminopiperidinyl amide scaffolds in developing potent GPCR modulators.

Visualization of Synthetic and Drug Discovery Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways to this compound and its application in a typical drug discovery workflow.

Conclusion

This compound stands out as a strategically important intermediate in the field of drug discovery. While its own discovery is not marked by a singular event, its history is written in the numerous patents and publications where it serves as a cornerstone for the synthesis of novel therapeutic agents. The synthetic routes to this compound are well-established, offering chemists reliable methods for its preparation. Its true value lies in its ability to serve as a versatile scaffold, enabling the creation of diverse libraries of compounds for screening against a multitude of biological targets. The continued use of this compound in the development of next-generation kinase inhibitors, GPCR modulators, and other therapeutics underscores its enduring importance to the scientific community.

References

The Strategic Role of 1-(Methylsulfonyl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(Methylsulfonyl)piperidin-4-amine has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. Its piperidine core is a prevalent motif in numerous approved drugs, providing a favorable pharmacokinetic profile, while the methylsulfonyl group can act as a hydrogen bond acceptor and enhance metabolic stability. The primary amine handle allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space and the fine-tuning of structure-activity relationships (SAR). This technical guide provides an in-depth overview of this compound as a building block, with a focus on its application in the design of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Synthesis and Physicochemical Properties

The synthesis of this compound hydrochloride is typically achieved through a straightforward sulfonylation of a protected 4-aminopiperidine derivative, followed by deprotection. The most common starting material is tert-butyl piperidin-4-ylcarbamate.

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C6H15ClN2O2S | [1] |

| Molecular Weight | 214.71 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in water and other common solvents |

Application in Medicinal Chemistry: A Case Study of Ebvaciclib (PF-06873600)

A prominent example showcasing the utility of the this compound scaffold is the clinical candidate Ebvaciclib (PF-06873600), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[2][3] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Ebvaciclib is being investigated for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][6]

Biological Activity of Ebvaciclib

The this compound moiety in Ebvaciclib plays a crucial role in its binding to the ATP-binding pocket of the CDK enzymes. The methylsulfonyl group can form key hydrogen bond interactions, contributing to the high potency of the compound.

In Vitro Kinase Inhibitory Activity of Ebvaciclib (PF-06873600)

| Target | Ki (nM) |

| CDK2 | 0.09 |

| CDK4 | 0.13 |

| CDK6 | 0.16 |

Data sourced from MedChemExpress and Axon Medchem.[7][8]

Clinical Efficacy of Ebvaciclib

Ebvaciclib has undergone Phase 1/2a clinical trials (NCT03519178) as a single agent and in combination with endocrine therapy.[5][9] The study demonstrated a manageable safety profile and preliminary anti-tumor activity.

Clinical Trial Results for Ebvaciclib in Combination with Fulvestrant

| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Part 2A (HR+/HER2- mBCa, post-CDK4/6i) | 6.7% (95% CI: 1.4%, 18.3%) | 5.6 months (95% CI: 3.9, 7.8) |

| Part 2C (HR+/HER2- mBCa, CDK4/6i naïve/post-ET) | 22.7% (95% CI: 7.8%, 45.4%) | 11.1 months (95% CI: 7.5, NE) |

Data from the final clinical study report for NCT03519178.[5]

Preclinical Pharmacokinetics of a Representative Piperidine Sulfonamide CDK Inhibitor (Ribociclib)

While specific preclinical pharmacokinetic data for Ebvaciclib is not publicly available, data from Ribociclib, another CDK4/6 inhibitor with a piperidine moiety, provides valuable insights into the general pharmacokinetic profile of this class of compounds.

Preclinical Pharmacokinetic Parameters of Ribociclib

| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Elimination Route |

| Rat (male) | 3.1 | 7.9 | Fecal |

| Rat (female) | 7.8 | 7.9 | Fecal |

| Dog | 1.9 | 27.9 | Fecal |

Data from an integrated assessment of the ADME properties of Ribociclib.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of the title compound starting from tert-butyl piperidin-4-ylcarbamate.

Step 1: Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

-

To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of this compound Hydrochloride

-

Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 10 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a white solid.

In Vitro CDK2 Kinase Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against CDK2 using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate peptide (e.g., a peptide derived from Histone H1)

-

Test compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Kinase-Glo® Luminescence Kinase Assay Kit

-

384-well white plates

-

Multilabel plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series could be 10 mM.

-

In a 384-well white plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls).

-

Add 2 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate peptide in kinase assay buffer to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding 5 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: The CDK/Rb/E2F signaling pathway and the points of inhibition by Ebvaciclib.

Caption: Experimental workflow for in vitro kinase inhibitor screening.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled its incorporation into a variety of drug candidates, most notably in the field of kinase inhibition. The case study of Ebvaciclib (PF-06873600) highlights how this scaffold can be effectively utilized to develop potent and selective inhibitors of clinically relevant targets. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to leverage the potential of this compound in their own drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-characterized and versatile building blocks like this compound will remain a cornerstone of successful medicinal chemistry endeavors.

References

- 1. promega.com [promega.com]

- 2. LanthaScreen™ Eu-anti-GST Antibody, 25 μg - FAQs [thermofisher.com]

- 3. tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate AldrichCPR 141699-59-4 [sigmaaldrich.com]

- 4. A novel approach to the discovery of small molecule ligands of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic and Synthetic Profile of 1-(Methylsulfonyl)piperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals